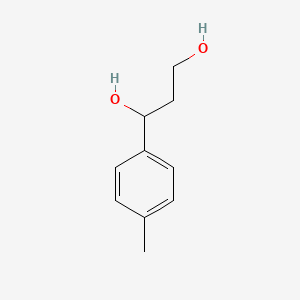
(S)-1-(p-Tolyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(p-Tolyl)-1,3-propanediol is a chiral compound with the molecular formula C10H14O2. It features a p-tolyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its applications in asymmetric synthesis and its role as a chiral building block in the pharmaceutical and fine chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(p-Tolyl)-1,3-propanediol typically involves the reduction of the corresponding ketone, (S)-1-(p-Tolyl)-1,3-propanedione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the diol. The reaction conditions include moderate temperatures and pressures to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(p-Tolyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: TsCl in pyridine or SOCl2 in dichloromethane.
Major Products:
Oxidation: (S)-1-(p-Tolyl)-1,3-propanedione.
Reduction: (S)-1-(p-Tolyl)-1,3-propanol.
Substitution: Tosylated or chlorinated derivatives.
Scientific Research Applications
(S)-1-(p-Tolyl)-1,3-propanediol is utilized in various scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and as a resolving agent in chiral separations.
Mechanism of Action
The mechanism by which (S)-1-(p-Tolyl)-1,3-propanediol exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by inducing chirality in the reaction intermediates. The molecular targets and pathways involved include interactions with chiral catalysts and enzymes that recognize the specific stereochemistry of the compound.
Comparison with Similar Compounds
- (S)-1-(p-Tolyl)ethanamine
- (S)-1-(p-Tolyl)ethanol
- (S)-1-(p-Tolyl)propane-1,2-diol
Comparison: (S)-1-(p-Tolyl)-1,3-propanediol is unique due to its specific 1,3-diol structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to (S)-1-(p-Tolyl)ethanamine and (S)-1-(p-Tolyl)ethanol, the 1,3-diol offers additional functionalization sites, making it more versatile in synthetic applications. The presence of the p-tolyl group also enhances its stability and reactivity compared to other similar diols.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
PTXIOWUPCBAQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


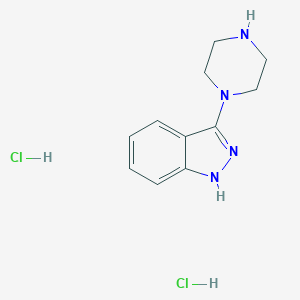
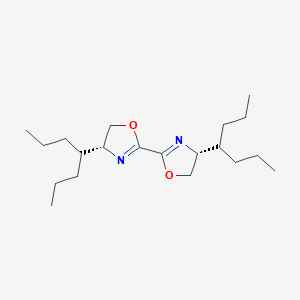
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
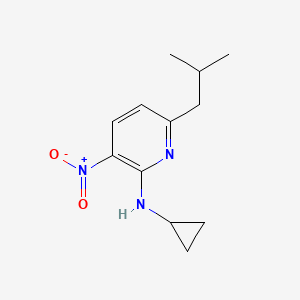
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
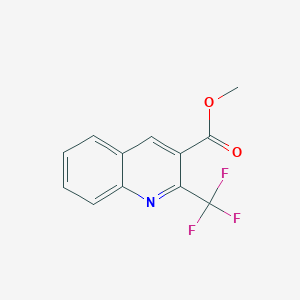
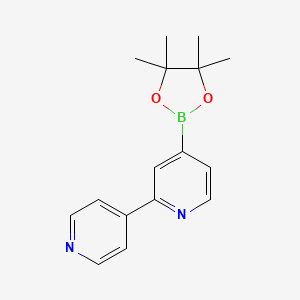
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
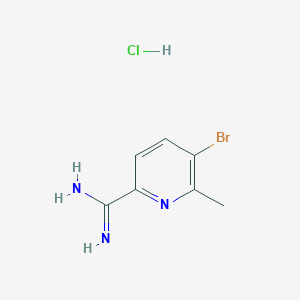
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
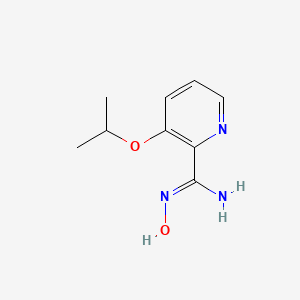
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
